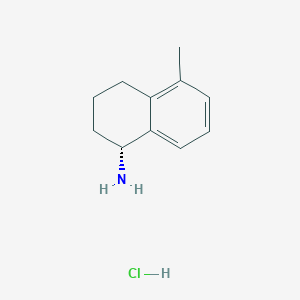![molecular formula C12H12FN3O B6300255 2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one CAS No. 1232778-18-5](/img/structure/B6300255.png)
2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one, commonly referred to as FMMP, is a heterocyclic compound with a wide range of applications in the field of pharmaceuticals and other scientific research. FMMP has been studied extensively in the past few decades and has been found to have a number of beneficial properties.
科学的研究の応用
FMMP has a wide range of scientific applications, including drug discovery, enzyme inhibition, and protein crystallization. It has been used in the development of novel drugs for the treatment of cancer, diabetes, and other diseases. In addition, FMMP has been used as a tool in the study of enzyme inhibition and protein crystallization.
作用機序
The mechanism of action of FMMP is not fully understood, but it is believed to act by inhibiting the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. By inhibiting the production of these hormones, FMMP may reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMMP have been studied extensively. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. In addition, FMMP has been found to inhibit the growth of cancer cells, reduce the risk of cardiovascular disease, and reduce the risk of stroke.
実験室実験の利点と制限
The main advantage of using FMMP in laboratory experiments is its relative stability, which makes it easy to handle and store. In addition, FMMP is not toxic and can be safely handled in the laboratory. However, FMMP is not soluble in water, which may limit its use in some applications.
将来の方向性
Future research on FMMP could focus on the development of new drugs based on its structure and mechanism of action. In addition, further research could be conducted to explore its potential as an anti-cancer agent and its ability to inhibit the growth of cancer cells. Furthermore, further studies could be conducted to investigate the effects of FMMP on other diseases and conditions, such as diabetes and cardiovascular disease. Finally, research could be conducted to explore the potential of FMMP as a tool for protein crystallization and enzyme inhibition.
合成法
The synthesis of FMMP is a multi-step process that involves the reaction of 3-fluoro-4-methylbenzonitrile with 2-amino-6-methylpyrimidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to form the desired product. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).
特性
IUPAC Name |
2-(3-fluoro-4-methylanilino)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-7-3-4-9(6-10(7)13)15-12-14-8(2)5-11(17)16-12/h3-6H,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZRRENNKJUEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC(=O)N2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)

